molecular formula C27H34N2O2 B12507457 (4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]

(4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]

Cat. No.: B12507457
M. Wt: 418.6 g/mol
InChI Key: UETJCTYMISNGSC-UHFFFAOYSA-N
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Description

(4S,4’S)-2,2’-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole] is a complex organic compound with the molecular formula C41H46N2O2 It is characterized by the presence of two oxazole rings connected via a methylene bridge and substituted with tert-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole] typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings are synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Substitution with tert-Butylphenyl Groups: The oxazole rings are then substituted with tert-butylphenyl groups using Friedel-Crafts alkylation or similar methods.

    Methylene Bridge Formation: The final step involves the formation of the methylene bridge connecting the two oxazole rings. This is achieved through a condensation reaction using formaldehyde or other methylene donors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-Methylenebis[4-[4-(1,1-dimethylethyl)

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-[[4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3

InChI Key

UETJCTYMISNGSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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